molecular formula C8H9BrFN B13130986 (R)-1-(3-Bromo-5-fluorophenyl)ethanamine

(R)-1-(3-Bromo-5-fluorophenyl)ethanamine

Katalognummer: B13130986
Molekulargewicht: 218.07 g/mol
InChI-Schlüssel: KQHQVFFNZTTXGA-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(3-Bromo-5-fluorophenyl)ethanamine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-fluorophenyl)ethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.

    Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a chiral amine introduction step, often involving the use of chiral catalysts or chiral auxiliaries to ensure the desired ®-configuration.

Industrial Production Methods

Industrial production methods for ®-1-(3-Bromo-5-fluorophenyl)ethanamine may involve large-scale bromination and fluorination processes followed by chiral resolution techniques to obtain the desired enantiomer in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Bromo-5-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(3-Bromo-5-fluorophenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(3-Bromo-5-fluorophenyl)ethanamine: The enantiomer of the compound with opposite chirality.

    1-(3-Bromo-5-fluorophenyl)propanamine: A similar compound with an additional carbon in the alkyl chain.

    1-(3-Bromo-5-fluorophenyl)methanamine: A similar compound with one less carbon in the alkyl chain.

Uniqueness

®-1-(3-Bromo-5-fluorophenyl)ethanamine is unique due to its specific ®-configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness can be crucial in applications where chirality plays a significant role, such as in drug development and biochemical assays.

Eigenschaften

Molekularformel

C8H9BrFN

Molekulargewicht

218.07 g/mol

IUPAC-Name

(1R)-1-(3-bromo-5-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1

InChI-Schlüssel

KQHQVFFNZTTXGA-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=CC(=CC(=C1)Br)F)N

Kanonische SMILES

CC(C1=CC(=CC(=C1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.